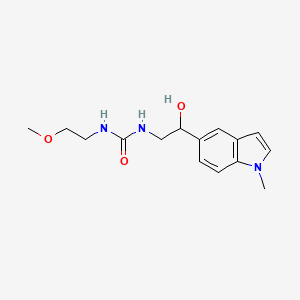
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety, which is known for its diverse biological activities. The molecular formula is C16H22N2O3, indicating the presence of functional groups that may contribute to its biological effects.
Research indicates that this compound may act as a receptor agonist targeting serotonin receptors, particularly the 5-HT1D subtype. These receptors are involved in regulating mood and anxiety, suggesting potential applications in treating neurological disorders. The binding of the compound to these receptors can modulate neurotransmitter release, influencing various physiological processes.
Antiproliferative Effects
Studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with indole structures have demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.9 | |
| Compound A (similar structure) | A549 | 1.22 | |
| Compound B (indole derivative) | H1975 | 1.59 |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential neuropharmacological benefits. It may help alleviate symptoms associated with mood disorders by enhancing serotonin signaling pathways.
Case Study: Serotonin Receptor Agonism
A study demonstrated that similar indole-based compounds effectively bind to 5-HT1D receptors, leading to increased neurotransmitter release and improved mood regulation in animal models. This finding supports the hypothesis that this compound could have therapeutic implications in treating anxiety and depression.
Cytotoxicity Studies
In addition to its antiproliferative effects, the compound's cytotoxicity was evaluated against non-cancerous cell lines to assess its safety profile. Preliminary results indicate that while it exhibits significant activity against cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable therapeutic index.
属性
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18-7-5-11-9-12(3-4-13(11)18)14(19)10-17-15(20)16-6-8-21-2/h3-5,7,9,14,19H,6,8,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXAXFREECCKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














